4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” is a complex organic molecule that contains several functional groups and rings, including a benzofuran and a chromenone . The presence of these groups could suggest potential applications in organic synthesis or medicinal chemistry, as both benzofurans and chromenones are found in a variety of natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring (a fused benzene and furan ring), a chromenone (a fused benzene and pyran ring with a carbonyl group), and an ethoxy group attached to the benzofuran . The exact 3D structure and stereochemistry would need to be determined through techniques like X-ray crystallography.Chemical Reactions Analysis
Again, without specific data, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the benzofuran and chromenone rings, as well as the ethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Scientific Research Applications
Drug Discovery
The unique structure of this compound, particularly the presence of the benzofuran moiety, makes it a valuable scaffold in drug discovery. Benzofuran derivatives have been identified for their potential in treating a wide range of diseases due to their diverse pharmacological properties . This compound could be explored for its efficacy in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial treatments.
Neuropharmacology
Benzofuran derivatives have shown promise in neuropharmacology, particularly in the modulation of cannabinoid receptors . This compound could be investigated for its potential effects on neurological pathways and disorders, possibly contributing to the development of new treatments for conditions like epilepsy or depression.
Antimicrobial Agents
The antimicrobial potential of benzofuran derivatives has been documented, with some structures exhibiting good activity against a range of pathogens . This compound could be synthesized and tested for its antimicrobial efficacy, which could lead to the development of new antibiotics or antifungal agents.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-2-24-18-8-4-7-15-11-20(26-22(15)18)17-12-21(23)25-19-10-14-6-3-5-13(14)9-16(17)19/h4,7-12H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLCHOBYPWZXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C5CCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.